(5-Bromo-3-fluoro-2-nitrophenyl)methanamine
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Overview
Description
(5-Bromo-3-fluoro-2-nitrophenyl)methanamine: is an organic compound that features a bromine, fluorine, and nitro group attached to a benzene ring, with a methanamine group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-fluoro-2-nitrophenyl)methanamine typically involves multiple steps:
Bromination: The addition of a bromine atom to the benzene ring.
Amination: The conversion of a nitro group to an amine group.
These reactions are carried out under controlled conditions to ensure the desired substitution pattern on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-3-fluoro-2-nitrophenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Replacement of the bromine or fluorine atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Such as sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine, while substitution reactions can yield a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
(5-Bromo-3-fluoro-2-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Bromo-3-fluoro-2-nitrophenyl)methanamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with cellular proteins and affect their function .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-3-fluoro-2-methoxypyridine): Similar structure but with a methoxy group instead of a nitro group.
(4-Bromo-2-fluorophenyl)(phenyl)methanamine: Similar structure but with a phenyl group instead of a nitro group.
Uniqueness
(5-Bromo-3-fluoro-2-nitrophenyl)methanamine is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (amine) groups on the same benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H6BrFN2O2 |
---|---|
Molecular Weight |
249.04 g/mol |
IUPAC Name |
(5-bromo-3-fluoro-2-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H6BrFN2O2/c8-5-1-4(3-10)7(11(12)13)6(9)2-5/h1-2H,3,10H2 |
InChI Key |
BYINJBYDMMCREQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CN)[N+](=O)[O-])F)Br |
Origin of Product |
United States |
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